molecular formula C9H14F2N4 B3389278 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine CAS No. 923233-19-6

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine

Cat. No.: B3389278
CAS No.: 923233-19-6
M. Wt: 216.23 g/mol
InChI Key: UOACRLZMVQSRRB-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine is a chemical compound with the molecular formula C9H14F2N4. It is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which is further connected to a piperazine moiety.

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety provides additional flexibility and binding sites .

Comparison with Similar Compounds

Similar compounds to 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine include:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4/c10-9(11)15-6-3-13-8(15)7-14-4-1-12-2-5-14/h3,6,9,12H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACRLZMVQSRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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